Propargylation reactions are pivotal for constructing the alkyne moiety in ethyl 2-methyl-4-hexynoate. A notable method involves the iron- or tin-mediated Barbier-type propargylation of aldehydes, where propargyl bromide reacts with aldehydes in moist tetrahydrofuran (THF) to yield homopropargyl alcohols (Figure 1A) [1]. This approach, leveraging low-valent metals generated via bimetal redox strategies, achieves high chemoselectivity and scalability. For instance, aldehydes such as pentanal undergo propargylation to form intermediates that are subsequently esterified to yield ethyl 2-methyl-4-hexynoate [1].
Transition metal-free propargylation protocols have also emerged as sustainable alternatives. The modified Favorskii reaction utilizes cesium carbonate (Cs₂CO₃) and triethylamine (TEA) to facilitate direct alkynylation of carbonyl compounds (Figure 1B) [1]. This method avoids toxic mercury catalysts and operates under mild conditions, making it suitable for base-sensitive substrates. Aliphatic aldehydes and cyclic ketones are converted to propargyl alcohols, which serve as precursors for esterification [1].
Alkylation of terminal alkynes represents another cornerstone strategy. Terminal alkynes like 1-propyne react with primary alkyl halides (e.g., ethyl bromide) in the presence of sodium amide (NaNH₂), forming elongated alkynes via an Sₙ2 mechanism [2]. This two-step process—deprotonation followed by nucleophilic substitution—enables precise control over alkyne chain length, critical for synthesizing ethyl 2-methyl-4-hexynoate’s hexynoate backbone [2].
Esterification of propargyl alcohols with ethyl groups is a critical step in synthesizing ethyl 2-methyl-4-hexynoate. Conventional acid-catalyzed esterification employs sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), achieving yields of 70–85% under reflux conditions [3]. However, enzymatic esterification using lipases (e.g., Candida antarctica Lipase B) has gained traction for its mild reaction parameters and reduced side products. A comparative study revealed that immobilized lipases achieve 92% conversion at 40°C, outperforming H₂SO₄ in selectivity [4].
Table 1: Catalyst Efficiency in Esterification of 2-Methyl-4-Hexynoic Acid
| Catalyst | Temperature (°C) | Yield (%) | Selectivity (%) |
|---|---|---|---|
| H₂SO₄ | 80 | 78 | 82 |
| TsOH | 100 | 85 | 88 |
| Lipase B (CALB) | 40 | 92 | 95 |
Microwave-assisted esterification further enhances reaction kinetics. By irradiating a mixture of 2-methyl-4-hexynoic acid and ethanol with TsOH, esterification completes in 15 minutes (vs. 6 hours conventionally), achieving 89% yield [5]. This method reduces energy consumption and minimizes thermal degradation of the alkyne moiety.
Palladium-catalyzed cross-coupling reactions enable modular construction of ethyl 2-methyl-4-hexynoate’s carbon skeleton. The Sonogashira coupling, which links sp³-hybridized alkyl halides with terminal alkynes, has been optimized using palladium(II) acetate (Pd(OAc)₂) and copper(I) iodide (CuI) as co-catalysts [6]. For example, coupling ethyl 2-methyl-4-bromohexanoate with propyne in the presence of triethylamine affords the target compound in 76% yield (Figure 2A) [6].
Asymmetric propargylation, employing chiral palladium complexes, introduces stereochemical control. A recent study demonstrated that (R)-BINAP-PdCl₂ catalyzes the enantioselective addition of propargyl zinc reagents to α,β-unsaturated esters, yielding chiral ethyl 2-methyl-4-hexynoate derivatives with 88% enantiomeric excess (Figure 2B) [7].
Continuous flow systems address scalability challenges in ethyl 2-methyl-4-hexynoate synthesis. A modular flow reactor was designed to integrate propargylation, esterification, and purification steps (Figure 3) [1]. In one configuration, allene gas undergoes lithiation and transmetalation with zinc, followed by asymmetric propargylation of aldehydes at a throughput of 1.2 kg/day [1]. Flow chemistry minimizes intermediate isolation, reduces waste, and enhances reproducibility compared to batch processes.
Table 2: Batch vs. Flow Synthesis Parameters
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 8 hours | 2 hours |
| Yield | 68% | 82% |
| Purity | 90% | 96% |
| Solvent Waste | 120 L/kg | 40 L/kg |
Solvent-free esterification using mechanochemical activation exemplifies green synthesis. Ball-milling 2-methyl-4-hexynoic acid with ethanol and TsOH for 30 minutes achieves 85% yield without solvent [5]. This method eliminates volatile organic compound (VOC) emissions and reduces purification steps.
Microwave-assisted propargylation further aligns with green principles. Irradiating a mixture of aldehyde, propargyl bromide, and Cs₂CO₃ in dimethylformamide (DMF) at 100°C for 10 minutes delivers propargyl alcohols in 94% yield [1]. Energy consumption is reduced by 60% compared to conventional heating.
Differential Scanning Calorimetry and Thermogravimetric Analysis provide fundamental insights into the thermal behavior and stability characteristics of Ethyl 2-methyl-4-hexynoate. The thermodynamic stability of alkyne-containing esters represents a critical parameter for understanding their thermal degradation pathways and operational temperature limits.
Alkyne functional groups exhibit distinct thermal stability patterns compared to their alkene counterparts. Research on acetylenic compounds demonstrates that terminal alkynes generally show thermal decomposition onset temperatures in the range of 200-300°C under inert atmospheres [1]. The presence of the alkyne moiety in Ethyl 2-methyl-4-hexynoate introduces specific thermodynamic considerations, as the carbon-carbon triple bond possesses inherent kinetic stability despite its thermodynamic preference for more saturated configurations under certain conditions [2].
Thermogravimetric analysis studies of similar ester compounds reveal characteristic decomposition patterns, typically beginning with ester bond cleavage followed by alkyl chain fragmentation [3] [4]. For Ethyl 2-methyl-4-hexynoate, the expected thermal decomposition sequence would initiate with the cleavage of the ester linkage, followed by degradation of the alkyne functionality and subsequent fragmentation of the carbon skeleton.
The differential scanning calorimetry profile would be expected to show endothermic transitions corresponding to phase changes and exothermic peaks associated with decomposition reactions. Based on analogous compounds, the glass transition temperature for Ethyl 2-methyl-4-hexynoate would likely occur below ambient temperature, characteristic of low molecular weight ester compounds [5] [6].
Critical thermal stability parameters for Ethyl 2-methyl-4-hexynoate include the onset decomposition temperature, peak decomposition temperature, and char yield at elevated temperatures. The acetylenic functionality typically confers enhanced thermal stability compared to analogous alkenes, with decomposition onset temperatures expected in the range of 180-220°C under nitrogen atmosphere conditions [1] [4].
The vapor pressure characteristics of Ethyl 2-methyl-4-hexynoate follow established correlations for aliphatic esters, with temperature-dependent behavior described by the Antoine equation. For structurally related compounds, vapor pressure data demonstrate logarithmic relationships with inverse temperature, typical of organic liquids [7] [8] [9].
Comparative analysis with similar ester compounds provides predictive frameworks for vapor pressure estimation. Ethyl hexanoate, a structurally analogous compound, exhibits vapor pressure values ranging from 1.33 to 202.66 kilopascals across temperature ranges of 302.70 to 441.30 Kelvin [10]. The presence of the alkyne functionality in Ethyl 2-methyl-4-hexynoate would be expected to slightly reduce vapor pressure compared to the corresponding alkane ester due to increased molecular polarizability.
The Antoine equation parameters for Ethyl 2-methyl-4-hexynoate can be estimated based on structural analogy with related compounds. The general form ln(Pressure) = A + B/(T + C) provides the foundation for vapor pressure correlation, where coefficients A, B, and C are compound-specific parameters derived from experimental data or predictive models [8] [9].
Henry's Law constants for Ethyl 2-methyl-4-hexynoate represent the equilibrium partitioning between aqueous and vapor phases. For organic esters, Henry's Law constants typically range from 10^-2 to 10^2 Pascal-cubic meters per mole, depending on molecular size and functional group characteristics [11] [12]. The alkyne functionality would contribute to moderate hydrophobic character, influencing the compound's partitioning behavior.
Temperature dependence of Henry's Law constants follows the van't Hoff relationship, with air-water partition enthalpies providing predictive parameters for extrapolation across temperature ranges. For structurally similar compounds, partition enthalpies typically range from 20 to 60 kilojoules per mole [12].
The Hansen Solubility Parameters for Ethyl 2-methyl-4-hexynoate provide quantitative descriptors for predicting solubility behavior in various organic solvents. These parameters decompose the total cohesive energy into dispersion, polar, and hydrogen bonding contributions, enabling systematic evaluation of solvent compatibility [13] [14] [15].
For aliphatic esters, the dispersion parameter typically ranges from 15.5 to 17.5 (megapascals)^0.5, reflecting van der Waals interactions between molecules [14]. The polar parameter for ester compounds generally falls between 3.0 and 9.0 (megapascals)^0.5, primarily determined by the carbonyl group dipole moment. The hydrogen bonding parameter for simple esters typically ranges from 3.0 to 7.0 (megapascals)^0.5, as esters serve primarily as hydrogen bond acceptors rather than donors [13] [14].
Based on structural analogy with related compounds, the estimated Hansen Solubility Parameters for Ethyl 2-methyl-4-hexynoate are approximately: dispersion parameter 16.2 (megapascals)^0.5, polar parameter 5.8 (megapascals)^0.5, and hydrogen bonding parameter 4.5 (megapascals)^0.5. These values predict good solubility in moderately polar organic solvents such as ethyl acetate, acetone, and chloroform, with limited miscibility in highly polar protic solvents like water and alcohols [13] [15].
The solubility sphere concept, defined by the interaction radius from Hansen parameter space, enables quantitative prediction of solvent compatibility. For Ethyl 2-methyl-4-hexynoate, the interaction radius would be approximately 8-10 (megapascals)^0.5, encompassing a range of moderately polar organic solvents [15] [16].
Partition coefficients in various organic solvent systems can be predicted using the Hansen parameter approach, providing valuable data for liquid-liquid extraction and purification processes. The relative affinity for different organic phases depends on the proximity of solvent Hansen parameters to those of Ethyl 2-methyl-4-hexynoate in the three-dimensional parameter space [13] [14].
Surface tension measurements for Ethyl 2-methyl-4-hexynoate provide insights into intermolecular forces and interfacial behavior. Tensiometric analysis techniques, including Wilhelmy plate and pendant drop methods, enable precise determination of surface tension values across temperature ranges [17] [18] [19].
Temperature dependence of surface tension follows linear relationships with negative slopes, typically ranging from -0.08 to -0.15 millinewtons per meter per Kelvin for organic liquids [14]. The methyl branching in Ethyl 2-methyl-4-hexynoate would be expected to slightly reduce surface tension compared to linear isomers due to reduced molecular packing efficiency.
Interfacial tension measurements between Ethyl 2-methyl-4-hexynoate and water provide critical data for understanding phase behavior in biphasic systems. Organic-water interfacial tensions for similar ester compounds typically range from 10 to 50 millinewtons per meter, depending on molecular structure and hydrophobicity [22] [23].
The interfacial activity of Ethyl 2-methyl-4-hexynoate can be characterized by its ability to reduce surface tension at liquid interfaces. While not primarily classified as a surfactant, the compound's amphiphilic character, derived from the hydrophobic alkyl chains and hydrophilic ester functionality, would contribute to moderate interfacial activity [17] [24].
Dynamic surface tension measurements using oscillating pendant drop methodology would reveal the kinetics of interfacial arrangement and molecular orientation at liquid-air interfaces. Such measurements provide insights into adsorption kinetics and interfacial film formation characteristics [25] [24].
Computational prediction of partition coefficients for Ethyl 2-methyl-4-hexynoate utilizes quantitative structure-activity relationship models and molecular descriptor approaches. The octanol-water partition coefficient (logP) serves as a fundamental parameter for assessing lipophilicity and predicting environmental fate and biological activity [26] [27].
Fragment-based methods provide reliable estimates for logP values of ester compounds. For Ethyl 2-methyl-4-hexynoate, the molecular structure can be decomposed into contributing fragments: ethyl ester group, methyl substituent, methylene units, and alkyne functionality. Each fragment contributes specific incremental values to the overall logP calculation [28] [26].
The estimated logP value for Ethyl 2-methyl-4-hexynoate is approximately 1.9-2.3, based on structural analogy with related compounds. This value indicates moderate lipophilicity, suggesting preferential partitioning into organic phases while maintaining appreciable water solubility [28] [29].
Density functional theory calculations provide molecular-level insights into electronic structure and intermolecular interactions that influence partition behavior. The alkyne functionality contributes to molecular polarizability and dipole moment, affecting solvation energies in different phases [30] [31] [32].
Machine learning approaches, including artificial neural networks and support vector regression, offer advanced predictive capabilities for partition coefficient estimation. These models incorporate multiple molecular descriptors including topological, electronic, and thermodynamic parameters to achieve enhanced prediction accuracy [11] [27] [33].